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Compound of Interest

Compound Name: 7-Methoxy-1-methyl-2-tetralone

Cat. No.: B058130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-

Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation
The following tables summarize the quantitative spectroscopic data for 7-Methoxy-1-tetralone.

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-tetralone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.98 d 1H Ar-H

6.85 dd 1H Ar-H

6.70 d 1H Ar-H

3.85 s 3H -OCH₃

2.92 t 2H -CH₂-

2.63 t 2H -CH₂-

2.12 m 2H -CH₂-

Solvent: CDCl₃. d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1-tetralone

Chemical Shift (δ) ppm Assignment

197.0 C=O

164.8 Ar-C

147.0 Ar-C

130.0 Ar-CH

125.0 Ar-C

113.8 Ar-CH

112.5 Ar-CH

55.5 -OCH₃

39.2 -CH₂-

29.8 -CH₂-

23.2 -CH₂-
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Solvent: CDCl₃.

Table 3: IR Spectroscopic Data for 7-Methoxy-1-tetralone

Wavenumber (cm⁻¹) Intensity Assignment

2940 Medium C-H stretch (aliphatic)

1680 Strong
C=O stretch (conjugated

ketone)

1605 Strong C=C stretch (aromatic)

1490 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1030 Medium C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone

m/z Relative Intensity (%) Assignment

176 100 [M]⁺ (Molecular Ion)

148 60 [M - CO]⁺

133 85 [M - CO - CH₃]⁺

105 40 [C₇H₅O]⁺

77 30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A solution of 7-Methoxy-1-tetralone (approximately 10-20 mg) is prepared

in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Pulse Program: zg30

Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: 4.096 s

Relaxation Delay: 1.0 s

Number of Scans: 16

Processing: The free induction decay (FID) is Fourier transformed with a line broadening of

0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to

the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

Pulse Program: zgpg30 (proton decoupled)

Acquisition Parameters:

Spectral Width: 240 ppm

Acquisition Time: 1.087 s

Relaxation Delay: 2.0 s

Number of Scans: 1024
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Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is

phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCl₃

at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 7-Methoxy-1-tetralone is finely ground with dry

potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a

deuterated triglycine sulfate (DTGS) detector.

Measurement Mode: Transmission.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Processing: A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 7-Methoxy-1-tetralone in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
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Ionization Mode: Electron Ionization (EI).

Acquisition Parameters:

Electron Energy: 70 eV

Ion Source Temperature: 230 °C

Mass Range: m/z 40-550

Processing: The acquired mass spectrum is processed to identify the molecular ion and

major fragment ions.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-1-tetralone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-
methoxy-1-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-methoxy-1-tetralone
https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-methoxy-1-tetralone
https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-methoxy-1-tetralone
https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-methoxy-1-tetralone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058130?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

